molecular formula C17H11FN2O3S B11823347 4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

4-[[1-(4-Fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

Cat. No.: B11823347
M. Wt: 342.3 g/mol
InChI Key: JXKGAPJLRGRWDS-UHFFFAOYSA-N
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Description

4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is a complex organic compound with a molecular weight of 342.35 g/mol It is characterized by the presence of a fluorophenyl group, a sulfanylideneimidazolidinone moiety, and a benzoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with thiourea to form the intermediate 4-fluorophenylthiourea. This intermediate then undergoes cyclization with glyoxal to form the imidazolidinone ring. The final step involves the condensation of the imidazolidinone intermediate with 4-formylbenzoic acid under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and possibly covalent bonding with nucleophilic residues. The fluorophenyl group may enhance binding affinity to certain proteins or enzymes, while the imidazolidinone moiety could participate in specific interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    4-{[1-(4-chlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-{[1-(4-bromophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-{[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability of the compound, improve binding affinity to biological targets, and alter the compound’s electronic properties, making it unique compared to its chlorine and bromine analogs .

Properties

Molecular Formula

C17H11FN2O3S

Molecular Weight

342.3 g/mol

IUPAC Name

4-[[1-(4-fluorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H11FN2O3S/c18-12-5-7-13(8-6-12)20-15(21)14(19-17(20)24)9-10-1-3-11(4-2-10)16(22)23/h1-9H,(H,19,24)(H,22,23)

InChI Key

JXKGAPJLRGRWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

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